molecular formula C21H30FN3O2 B7170673 N-cyclopentyl-2-[4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl]propanamide

N-cyclopentyl-2-[4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl]propanamide

Cat. No.: B7170673
M. Wt: 375.5 g/mol
InChI Key: RFPMGCUOJQGWMK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl]propanamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a cyclopentyl group

Properties

IUPAC Name

N-cyclopentyl-2-[4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O2/c1-16(21(27)23-18-7-3-4-8-18)24-12-14-25(15-13-24)20(26)11-10-17-6-2-5-9-19(17)22/h2,5-6,9,16,18H,3-4,7-8,10-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPMGCUOJQGWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[4-[3-(2-chlorophenyl)propanoyl]piperazin-1-yl]propanamide
  • N-cyclopentyl-2-[4-[3-(2-bromophenyl)propanoyl]piperazin-1-yl]propanamide

Uniqueness

N-cyclopentyl-2-[4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl]propanamide is unique due to the presence of the 2-fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target .

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